molecular formula C26H22O7 B11250896 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11250896
M. Wt: 446.4 g/mol
InChI Key: HGYIKKPERCITRY-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromenone core and a trimethoxybenzoate moiety. It has garnered interest due to its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is unique due to its specific combination of a chromenone core and a trimethoxybenzoate moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H22O7/c1-15-19-14-18(10-11-20(19)33-26(28)23(15)16-8-6-5-7-9-16)32-25(27)17-12-21(29-2)24(31-4)22(13-17)30-3/h5-14H,1-4H3

InChI Key

HGYIKKPERCITRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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